Carbamazepine-10,11-epoxide-d10 (rings-d10)
CAS No.: 1219804-16-6
VCID: VC0196557
Molecular Formula: C15H2N2O2D10
Molecular Weight: 262.33
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Carbamazepine-10,11-epoxide-d10 (rings-d10) is a deuterium-labeled version of carbamazepine-10,11-epoxide, a metabolite of the anticonvulsant drug carbamazepine. This compound is used primarily as a stable isotope-labeled analytical standard in laboratory settings. The deuterium labeling allows for differentiation from the unlabeled compound in analytical techniques such as mass spectrometry, making it useful for quantification and identification purposes. Applications and UsesCarbamazepine-10,11-epoxide-d10 is primarily used as a reference material in laboratory settings for the analysis of carbamazepine and its metabolites. It is intended for identification, quality control, calibration, or assigning values in analytical procedures . This compound is not suitable for human or animal consumption. Research Findings on Carbamazepine-10,11-epoxideWhile specific research on carbamazepine-10,11-epoxide-d10 is limited, studies on its unlabeled counterpart provide valuable insights. Carbamazepine-10,11-epoxide is an active metabolite of carbamazepine, displaying similar anticonvulsant properties. In clinical studies, it has shown no significant change in seizure control compared to carbamazepine but has demonstrated improvements in certain neuropsychological assessments .
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1219804-16-6 | |||||||||||||||
Product Name | Carbamazepine-10,11-epoxide-d10 (rings-d10) | |||||||||||||||
Molecular Formula | C15H2N2O2D10 | |||||||||||||||
Molecular Weight | 262.33 | |||||||||||||||
IUPAC Name | 2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |||||||||||||||
Standard InChI | InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D | |||||||||||||||
SMILES | C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Related CAS | 36507-30-9 (unlabelled) | |||||||||||||||
Synonyms | 10,11-Epoxycarbamazepine | |||||||||||||||
Tag | Carbamazepine Impurities | |||||||||||||||
PubChem Compound | 76974847 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume